3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid
Description
Properties
IUPAC Name |
3-amino-2-(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-7-5(8(14)15)2-1-3-6(7)13/h1-3H,4,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQXWGYOFQNINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)OCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Mechanism
The core strategy for introducing the trifluoroethoxy group into aromatic systems involves copper-assisted nucleophilic aromatic substitution (NAS). This method, adapted from the synthesis of related trifluoroethoxybenzoic acid derivatives, employs halobenzoic acid precursors reacted with 2,2,2-trifluoroethanol in the presence of a strong base (e.g., NaH) and a copper catalyst (e.g., CuI or CuBr).
Representative Reaction:
Key Parameters and Optimization
-
Catalyst Selection: Copper iodide (CuI) demonstrates superior reactivity compared to CuBr, with yields exceeding 80% under optimized conditions.
-
Solvent Systems: Dipolar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction kinetics by stabilizing intermediates.
-
Temperature: Reactions conducted at 110–115°C for 2 hours achieve complete conversion, minimizing side products like dehalogenated byproducts.
Table 1. Substitution Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (CuI) | 20 mol% | 81.4 | 98.5 |
| Solvent | DMF | 79.2 | 97.8 |
| Temperature | 115°C | 83.1 | 98.2 |
Nitro Group Reduction to Amino Functionality
Catalytic Hydrogenation
The reduction of the nitro group in 2-(trifluoroethoxy)-3-nitrobenzoic acid to an amine is typically achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) under hydrogen gas (H₂) at ambient pressure is widely employed for this transformation.
Reaction Conditions:
-
Substrate: 2-(Trifluoroethoxy)-3-nitrobenzoic acid (1.0 equiv)
-
Catalyst: 10% Pd/C (5 wt%)
-
Solvent: Ethanol/water (4:1)
-
H₂ Pressure: 1 atm
-
Time: 6–8 hours
Chemical Reduction Alternatives
For laboratories lacking hydrogenation infrastructure, stoichiometric reductions using iron (Fe) in hydrochloric acid (HCl) or tin(II) chloride (SnCl₂) offer viable alternatives:
Table 2. Reduction Method Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂/Pd/C | EtOH/H₂O, 25°C | 91.5 | 99.3 |
| Fe/HCl | HCl, 60°C | 78.2 | 95.7 |
| SnCl₂/HCl | HCl, reflux | 85.6 | 97.1 |
Regioselective Nitration Strategies
Directed Nitration of Halobenzoic Acid Esters
To install the nitro group at the meta position relative to the carboxylic acid, a protecting-group strategy is essential. Methyl 2-bromobenzoate undergoes nitration at position 3 (ortho to bromine) due to the combined directing effects of the bromine (ortho/para-directing) and ester (meta-directing).
Procedure:
-
Nitration: Methyl 2-bromobenzoate is treated with fuming HNO₃ in H₂SO₄ at 0–5°C for 2 hours.
-
Saponification: The nitro ester is hydrolyzed to 2-bromo-3-nitrobenzoic acid using NaOH in ethanol/water.
Challenges in Regioselectivity
Competing para-nitration (position 5) may occur if reaction temperatures exceed 10°C, necessitating strict temperature control. Chromatographic purification is often required to isolate the desired 3-nitro isomer.
Integrated Synthetic Route
Stepwise Protocol
-
Synthesis of Methyl 2-Bromobenzoate:
-
Bromination of methyl benzoate using Br₂ in the presence of FeBr₃.
-
-
Nitration:
-
Directed nitration to yield methyl 2-bromo-3-nitrobenzoate.
-
-
Saponification:
-
NaOH-mediated hydrolysis to 2-bromo-3-nitrobenzoic acid.
-
-
Trifluoroethoxy Substitution:
-
Copper-catalyzed reaction with 2,2,2-trifluoroethanol.
-
-
Nitro Reduction:
-
Catalytic hydrogenation to the final product.
-
Overall Yield: 52–58% (five steps).
Critical Analysis of Byproducts
-
Dehalogenation: Competing C-Br bond cleavage may occur during substitution, requiring stoichiometric NaH to suppress.
-
Over-Reduction: Excessive hydrogenation time may reduce the carboxylic acid to a hydroxymethyl group, necessitating precise reaction monitoring.
Alternative Pathways and Emerging Methods
Ullmann-Type Coupling
Recent advances in Ullmann coupling permit the use of aryl chlorides with trifluoroethanol, bypassing traditional bromine precursors. However, yields remain suboptimal (45–50%) compared to NAS methods.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces substitution reaction times by 75%, though scalability challenges persist.
Industrial-Scale Considerations
Cost Efficiency
-
Trifluoroethanol Utilization: Recycling excess CF₃CH₂OH via distillation reduces raw material costs by 40%.
-
Catalyst Recovery: Copper catalysts are recovered via filtration and reused, minimizing waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: this compound.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Intermediate in Drug Synthesis
3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of antiarrhythmic drugs like Flecainide, which is crucial for treating cardiac arrhythmias. The compound's trifluoroethoxy group enhances the lipophilicity and bioavailability of the resulting drugs, making them more effective in clinical applications .
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this acid have shown cytotoxic effects against glioblastoma cell lines (LN229), indicating potential for use in cancer therapies. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their utility as antitumor agents .
Synthetic Routes
The synthesis of this compound generally involves the reaction of halobenzoic acids with 2,2,2-trifluoroethanol under basic conditions. This method not only provides good yields but also allows for the introduction of various functional groups that can enhance biological activity .
Characterization Techniques
The characterization of synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared Spectroscopy (FTIR). These methods confirm the structural integrity and purity of the compounds produced .
Antidiabetic Activity
In addition to its anticancer properties, some derivatives of this compound have been investigated for their antidiabetic effects. Studies using genetically modified Drosophila melanogaster models demonstrated that certain derivatives significantly lowered glucose levels, indicating their potential as therapeutic agents for diabetes management .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of these compounds to various protein targets involved in cancer progression and diabetes. The results suggest that these compounds can effectively interact with key enzymes and receptors, further supporting their therapeutic potential .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for antiarrhythmic drugs | Used in Flecainide synthesis; enhances drug properties |
| Anticancer Research | Cytotoxic effects on glioblastoma cells | Induces apoptosis; effective against LN229 cell line |
| Antidiabetic Activity | Lowers glucose levels in Drosophila models | Significant reduction in glucose levels |
| Molecular Docking | Predicts interactions with protein targets | Supports binding affinity with enzymes/receptors |
Mechanism of Action
The mechanism of action of 3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the amino and trifluoroethoxy groups. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The trifluoroethoxy group (–OCH₂CF₃) is critical for differentiating this compound from analogues. Key comparisons include:
Table 1: Structural and Electronic Comparisons
Key Observations:
Trifluoroethoxy vs. Methoxy : The –OCH₂CF₃ group increases acidity (pKa ~2.5–3.0) compared to –OCH₃ (pKa ~4.5) due to strong electron withdrawal, enhancing solubility in polar solvents .
Positional Effects : Moving the trifluoroethoxy group from position 2 (target compound) to 4 () reduces steric hindrance, improving binding to enzymes like cyclooxygenase (COX) .
Trifluoromethyl (–CF₃) Substitution: Compounds like 2-Amino-3-(trifluoromethyl)benzoic acid exhibit higher lipophilicity (logP ~2.8 vs. ~1.5 for the target compound), favoring membrane penetration .
Biological Activity
3-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is a benzoic acid derivative that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances the compound's lipophilicity and bioavailability, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its effects on various biological systems and potential therapeutic applications.
Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C₉H₈F₃NO₃
- Molecular Weight : 235.16 g/mol
The presence of the trifluoroethoxy group significantly influences the compound's interaction with biological targets due to the electronegative nature of fluorine atoms.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. The introduction of a trifluoroethoxy group may enhance these effects. A study showed that similar compounds exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, in silico studies suggest that compounds with similar structures can act as inhibitors of cathepsins B and L, which are crucial for protein degradation pathways in human cells . The activation of these enzymes is linked to cellular processes such as apoptosis and autophagy.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that this compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The cytotoxicity was evaluated using various assays, including MTT and colony formation assays .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| Hep-G2 | 15 | 42 |
| A2058 | 20 | 38 |
| CCD25sk (normal) | >100 | <10 |
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound against glioblastoma cells. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for cell death .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of this compound. It was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-amino-2-(2,2,2-trifluoroethoxy)benzoic acid, and how can crystallization be achieved?
- Methodology : Adapt protocols from structurally similar compounds (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid synthesis ). React 2-aminobenzoic acid with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl chloride/bromide) in anhydrous THF at low temperatures (273 K). Post-reaction, concentrate under vacuum, precipitate with ether, and recrystallize via slow ethanol evaporation to obtain high-purity crystals. Yield optimization may require adjusting stoichiometry or reaction time.
Q. How is the compound characterized structurally and chemically?
- Methodology :
- NMR/FTIR : Confirm functional groups (e.g., trifluoroethoxy at δ 70–80 ppm in NMR, carboxylic acid proton at δ 12–13 ppm in NMR) .
- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight (CHFNO) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using single-crystal diffraction (as in for analogous compounds) .
Q. What are the recommended storage conditions to maintain stability?
- Methodology : Store under inert gas (N or Ar) at 2–8°C, as suggested for fluorinated benzoic acid derivatives . Precipitate or lyophilize the compound to avoid hydrolysis of the trifluoroethoxy group.
Advanced Research Questions
Q. How can molecular docking tools (e.g., AutoDock4) predict interactions between this compound and enzymes like carbonic anhydrase?
- Methodology :
- Prepare the ligand (target compound) by optimizing geometry at the B3LYP/6-31G* level.
- Use AutoDockTools to assign Gasteiger charges and flexible torsions . Dock into the enzyme’s active site (PDB: 1CA2) with Lamarckian genetic algorithm parameters (25 runs, 2.5 million evaluations). Validate docking poses via MD simulations (AMBER) and compare binding energies to known inhibitors (e.g., acetazolamide) .
Q. How to resolve contradictions between crystallographic data and computational docking results?
- Methodology :
- Validation : Compare experimental (X-ray) ligand poses with docking predictions. Adjust docking parameters (e.g., grid box size, side-chain flexibility) to better match crystallographic data .
- Free Energy Calculations : Use MM-PBSA/GBSA to refine binding energy estimates and account for solvation effects .
Q. What strategies enable retrosynthetic planning for derivatives of this compound?
- Methodology :
- AI-Driven Tools : Apply platforms like BenchChem’s retrosynthesis module (Template_relevance Pistachio/Reaxys) to prioritize one-step routes. For example, introduce substituents via electrophilic aromatic substitution (e.g., nitration at C-5) or modify the amino group via reductive alkylation .
Q. How to assess the compound’s potential as a carbonic anhydrase inhibitor?
- Methodology :
- Enzymatic Assays : Measure inhibition constants (K) using stopped-flow CO hydration assays (pH 7.4, 25°C). Compare IC values to reference inhibitors.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing trifluoroethoxy with methoxy) and correlate substituent effects with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
